molecular formula C8H15ClN2OS B1520383 N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride CAS No. 1251923-36-0

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride

Cat. No. B1520383
CAS RN: 1251923-36-0
M. Wt: 222.74 g/mol
InChI Key: QTGZOIGZCIJGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide hydrochloride (NCM-TCA-HCl) is a synthetic compound that has been used in a variety of scientific research applications, including as a tool to study the biochemical and physiological effects of various compounds. NCM-TCA-HCl has a wide range of advantages and limitations for use in laboratory experiments, and many potential future directions for its use.

Scientific Research Applications

Chemical Synthesis and Derivative Formation

  • The synthesis of thiazoline‐4‐carboxylates and cysteine derivatives incorporating cyclopropyl groups has been achieved under basic and acidic conditions, demonstrating a pathway to cyclopropyl-containing thiazolidines which could be further explored for their biological applications (Nötzel et al., 2001).

  • A method for producing spiro[cyclopropane‐1,4′‐oxazoline]s through Michael additions highlights the versatility of cyclopropyl groups in synthesizing complex structures with potential for further biological evaluation (Dalai et al., 2008).

Potential Biological Activities

  • A study on the synthesis of 5-amino-4-cyano-N-(cyclopropylcarbamoyl)-3-aryl-2,3-dihydrothiophene-2-carboxamide derivatives without the use of catalysts opens up possibilities for creating compounds with unique biological activities, given their structural uniqueness (Gao et al., 2013).

  • The development of thiazolidine-4-carboxylic acid derivatives as novel influenza neuraminidase inhibitors suggests a direct application in antiviral research, pointing towards the potential utility of similar compounds in treating viral infections (Liu et al., 2011).

Neuroprotective Applications

  • A specific study on 2-cyclopropylimino-3-methyl-1,3-thiazoline hydrochloride revealed its protective effects against oxidative stress in glial cells, indicating its potential in neuroprotective strategies. This suggests that similar compounds could have applications in combating neurodegenerative diseases through protection against oxidative damage (Kim et al., 2011).

properties

IUPAC Name

N-cyclopropyl-N-methyl-1,3-thiazolidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2OS.ClH/c1-10(6-2-3-6)8(11)7-4-12-5-9-7;/h6-7,9H,2-5H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTGZOIGZCIJGBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CC1)C(=O)C2CSCN2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.